molecular formula C13H19Cl2N5O2 B14086000 Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B14086000
M. Wt: 348.2 g/mol
InChI Key: YGPAVRVKOXLTTC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C14H15Cl2N5O It is known for its unique structure, which includes a triazine ring substituted with dichloro groups and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of cyanuric chloride with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetone at low temperatures (0-5°C) to ensure high yield and purity . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Acetone, dichloromethane, ethanol

    Catalysts: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions include various substituted triazines and diazepanes, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The triazine ring and diazepane moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate is unique due to its combination of a triazine ring with dichloro substituents and a diazepane ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H19Cl2N5O2

Molecular Weight

348.2 g/mol

IUPAC Name

tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C13H19Cl2N5O2/c1-13(2,3)22-12(21)20-6-4-5-19(7-8-20)11-17-9(14)16-10(15)18-11/h4-8H2,1-3H3

InChI Key

YGPAVRVKOXLTTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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